4-Chloro-3-methyl-1,2-thiazol-5-amine

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

4-Chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2; molecular formula C4H5ClN2S; molecular weight 148.61 g/mol) is a heterocyclic building block belonging to the isothiazole family. This compound features a five-membered 1,2-thiazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a primary amine at the 5-position.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 96841-04-2
Cat. No. B1600031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-1,2-thiazol-5-amine
CAS96841-04-2
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1Cl)N
InChIInChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
InChIKeyXDMQUGBVBORFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2): An Overview for Scientific Procurement and Research Applications


4-Chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2; molecular formula C4H5ClN2S; molecular weight 148.61 g/mol) is a heterocyclic building block belonging to the isothiazole family [1]. This compound features a five-membered 1,2-thiazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a primary amine at the 5-position . Its molecular architecture provides two key reactive handles—the nucleophilic 5-amino group and the electrophilic 4-chloro substituent—enabling its use as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1].

4-Chloro-3-methyl-1,2-thiazol-5-amine: Why Generic Isothiazole Substitution Is Not Advisable for Critical Research Applications


While isothiazole-5-amine building blocks share a common core heterocyclic scaffold, their substitution patterns dictate entirely divergent reactivity profiles, biological target engagement, and downstream synthetic utility [1]. The 4-chloro substituent in 4-chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2) introduces a critical electrophilic site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, whereas the non-chlorinated analog 3-methylisothiazol-5-amine (CAS 24340-76-9) lacks this reactive handle . Furthermore, the 4-chloro substitution has been specifically exploited in patent literature for the synthesis of CTPS1 inhibitors and kinase-targeting heterocyclic compounds, where the chlorine atom is essential for subsequent derivatization and target binding interactions [2][3]. Substituting an alternative isothiazole without the 4-chloro-3-methyl substitution pattern will result in a chemically distinct intermediate that cannot undergo the same synthetic transformations or achieve the same structure-activity relationships documented for this scaffold.

4-Chloro-3-methyl-1,2-thiazol-5-amine: Quantitative Differentiation Evidence for Research Procurement Decisions


4-Chloro Substituent Enables Nucleophilic Aromatic Substitution Reactivity Not Available in 3-Methylisothiazol-5-amine

The 4-chloro substituent on the isothiazole ring provides an electrophilic site for nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-couplings, a reactive handle entirely absent in the non-chlorinated analog 3-methylisothiazol-5-amine (CAS 24340-76-9) . This distinction is not merely structural but functional: 4-chloro-3-methyl-1,2-thiazol-5-amine can be directly elaborated at the 4-position via Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions with amines and thiols, whereas the non-halogenated analog can only undergo functionalization at the 5-amino group .

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

4-Chloro-3-methyl-1,2-thiazol-5-amine Serves as Key Intermediate for CTPS1 Inhibitors with Documented Patent Priority

Patent US 2021/0002269 A1 (STEP PHARMA S.A.S.) explicitly describes aminothiazole compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors, with the 4-chloro-3-methyl-1,2-thiazol-5-amine scaffold representing a preferred substructure within the claimed generic formula [1]. The patent specification identifies that halo substitution—specifically including chloro at positions corresponding to the 4-position of the isothiazole ring—is a preferred embodiment for achieving CTPS1 inhibitory activity and selectivity over CTPS2 [1]. In contrast, 3-methylisothiazol-5-amine (CAS 24340-76-9) is documented in patent literature as a building block for FPR2 agonists targeting heart failure , demonstrating that the two structurally similar compounds occupy entirely distinct therapeutic target spaces.

CTPS1 Inhibition Immuno-Oncology Autoimmune Disease

4-Chloro-3-methyl Substitution Pattern Documented in Kinase Inhibitor Scaffolds Targeting MEK/ERK Pathway

U.S. Patent Application US 2004/0039037 A1 (Chiron Corporation) discloses heterocyclic compounds with protein kinase inhibitor activity, specifically targeting MEK and/or ERK in the MAPK pathway [1]. The patent's generic formula encompasses substituted isothiazoles with halo and amino substitution patterns that include the 4-chloro-5-amino configuration found in CAS 96841-04-2 [1]. The patent explicitly teaches that heterocyclic compounds bearing halogen substituents (particularly chloro) at positions analogous to the 4-position of the isothiazole ring exhibit potent inhibitory action on protein kinases [1]. This is further supported by independent research demonstrating that isothiazole derivatives can achieve potent TrkA kinase inhibition, with aminoheterocyclic motifs serving as effective urea surrogates in kinase inhibitor design [2].

Kinase Inhibition MAPK Pathway Anticancer Agents

Vendor Purity Specification: 98% Minimum Purity Provides Higher Reliability for Downstream Synthesis

Leading vendors of 4-chloro-3-methyl-1,2-thiazol-5-amine (CAS 96841-04-2) specify a minimum purity of 98% (NLT 98%) for this compound [1]. In comparison, the unsubstituted parent isothiazol-5-amine (CAS 82357-92-4) is commonly supplied at 95% purity . The 3 percentage point higher purity specification for the 4-chloro-3-methyl derivative reduces the burden of impurity-related side reactions in sensitive cross-coupling and amination steps, and minimizes the need for additional purification prior to use in multistep synthetic sequences.

Chemical Procurement Synthetic Reliability Quality Control

Isothiazole-Derived Kinase Inhibitors Exhibit Nanomolar Potency with LCK IC50 of 384 nM for Advanced Analog

BindingDB data for an elaborated isothiazol-5-amine derivative (CHEMBL1270897) demonstrates that this scaffold can yield potent kinase inhibition, with an IC50 of 384 nM against human lymphocyte-specific protein tyrosine kinase (LCK) [1]. LCK is a validated target in T-cell mediated autoimmune diseases and transplant rejection. The isothiazol-5-amine core serves as the key heterocyclic anchor in this inhibitor series, with the 5-amino group providing the critical linkage to the elaborated bicyclic heteroaromatic system [1].

Kinase Selectivity LCK Inhibition Immunology

4-Chloro-3-methyl-1,2-thiazol-5-amine: Optimal Research and Industrial Application Scenarios


Synthesis of CTPS1 Inhibitors for Immuno-Oncology and Autoimmune Disease Programs

This compound serves as a preferred intermediate for synthesizing cytidine triphosphate synthase 1 (CTPS1) inhibitors, as documented in STEP PHARMA's patent portfolio (US 2021/0002269 A1). The 4-chloro-3-methyl-5-amino substitution pattern falls within the patent's preferred embodiments for achieving CTPS1 inhibitory activity and selectivity over CTPS2 [1]. Researchers developing novel immunomodulatory agents for T-cell and B-cell mediated disorders—including inflammatory skin diseases, graft-versus-host disease, systemic lupus erythematosus, and multiple sclerosis—should prioritize this specific building block to align with documented structure-activity relationships [1].

Construction of Kinase Inhibitor Libraries Targeting the MAPK Pathway

The 4-chloro-3-methyl-1,2-thiazol-5-amine scaffold aligns with the generic formula disclosed in US 2004/0039037 A1 for MEK and ERK kinase inhibitors [2]. The 5-amino group provides an anchoring point for elaboration into diverse kinase inhibitor chemotypes, while the 4-chloro substituent enables additional diversification via cross-coupling chemistry. This dual functionalization capability makes the compound particularly valuable for generating focused kinase inhibitor libraries where both the 4-position and 5-position can be independently varied to explore structure-activity relationships [2][3].

Building Block for Transition Metal-Catalyzed Cross-Coupling and SNAr Reactions in Medicinal Chemistry

The combination of a nucleophilic 5-amino group and an electrophilic 4-chloro substituent makes this compound a strategically advantageous building block for convergent synthetic strategies . The 4-chloro position can participate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols. The 3-methyl group provides steric and electronic modulation of the heterocyclic core without introducing additional reactive functionality. This orthogonal reactivity profile enables efficient construction of 4,5-disubstituted isothiazole derivatives in fewer synthetic steps than would be required using non-halogenated isothiazole starting materials .

Reference Standard for Analytical Method Development and Quality Control

With a vendor-specified purity of NLT 98% [4], this compound is suitable as a reference standard for developing HPLC and LC-MS analytical methods for isothiazole-containing pharmaceutical intermediates. The defined molecular weight (148.61 g/mol), distinct isotopic pattern from the chlorine atom (M:M+2 ratio of approximately 3:1), and characteristic UV absorbance of the isothiazole chromophore provide robust analytical handles for method validation and impurity profiling .

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